2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Description
2-Chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a benzamide derivative characterized by a 2-chloro-4-fluoro-substituted aromatic ring and a hydroxycyclopentylmethyl group attached via an amide bond.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-11-7-9(15)3-4-10(11)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBADTSGQQZYGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves multiple steps. One common method involves the reaction of 2-chloro-4-fluorobenzoic acid with a suitable amine, such as (1-hydroxycyclopentyl)methylamine, under appropriate conditions to form the desired benzamide. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Reagents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Hydrolysis: Formation of 2-chloro-4-fluorobenzoic acid and (1-hydroxycyclopentyl)methylamine.
Scientific Research Applications
2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity. The hydroxycyclopentyl group may also play a role in its interaction with biological molecules, potentially affecting its pharmacokinetic properties.
Comparison with Similar Compounds
2-Chloro-4-fluoro-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide
2-Chloro-4-fluoro-N-(4-oxo-4H-chromen-2-yl)benzamide (6k)
- Key Differences: Substituted with a chromenone ring instead of a hydroxycyclopentylmethyl group.
- This structural feature is absent in the target compound, suggesting divergent applications in optical materials or sensors .
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide
- Key Differences : Positional isomer with 2-chloro-6-fluoro substitution and a 4-hydroxyphenyl amide group.
Functional Group Variations
Sulfamoyl- and Oxadiazole-Containing Benzamides (LMM5, LMM11)
- Key Differences : Incorporate sulfamoyl (SO₂N) and 1,3,4-oxadiazole rings.
- Implications : These groups enhance hydrogen-bonding and electrostatic interactions, often improving affinity for enzymes (e.g., antifungal targets in LMM5/LMM11). The target compound lacks these motifs, suggesting distinct mechanistic pathways .
Hydroxamic Acid Derivatives (5e, 5f)
- Key Differences : Feature hydroxamic acid (-NHOH) groups instead of hydroxycyclopentylmethyl.
- Implications : Hydroxamic acids are potent metal chelators, commonly used in histone deacetylase (HDAC) inhibitors. The target compound’s hydroxyl group may offer weaker chelation but better metabolic stability .
5-HT1F Receptor Agonist (2-Chloro-4-fluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide)
- Key Differences : Pyridin-2-yl and piperidine groups replace the hydroxycyclopentylmethyl moiety.
- Implications: The piperidine-pyridine scaffold enhances selectivity for neurological targets, while the target compound’s cyclopentanol group may reduce blood-brain barrier penetration .
Carbamothionyl Ligands (L1–L3)
- Key Differences : Contain carbamothionyl (CSNH) groups for catalytic Suzuki coupling.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Receptor Selectivity : The hydroxycyclopentylmethyl group in the target compound may reduce off-target interactions compared to pyridine- or piperidine-containing analogs, as seen in 5-HT1F agonists .
- Metabolic Stability: Hydroxyl groups are susceptible to glucuronidation, but the cyclopentyl ring’s steric bulk could slow enzymatic degradation relative to smaller substituents (e.g., chromenone in 6k) .
- Synthetic Accessibility: highlights simple amine-acid condensation for benzamides, but the hydroxycyclopentyl group in the target compound may require multi-step synthesis involving cyclopentanol derivatives .
Biological Activity
2-Chloro-4-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of chloro and fluoro substituents on the benzene ring along with a hydroxycyclopentyl group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C13H15ClFNO2
- IUPAC Name : this compound
The compound's structure enhances its interaction with biological targets, which is crucial for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chloro and fluoro groups are known to enhance binding affinity and specificity, while the hydroxycyclopentyl moiety may influence pharmacokinetic properties.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes, particularly those involved in cancer pathways or metabolic processes.
- Receptor Binding : It may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance, studies on related benzamide derivatives have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer biology.
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| FNA (related compound) | HDAC3 | 95.48 | Selective for class I HDACs |
| FNA | HepG2 Cells | 1.30 | Solid tumor cell inhibitory activity |
The above data indicates that structural modifications in benzamides can lead to potent inhibitors of critical enzymes involved in cancer progression .
In Vivo Studies
In vivo studies using xenograft models have demonstrated that related compounds can inhibit tumor growth effectively. For example, FNA showed a tumor growth inhibition (TGI) of approximately 48.89% compared to standard treatments . This suggests that this compound may also exhibit similar antitumor properties.
Case Studies and Applications
Several studies have explored the potential applications of compounds like this compound in therapeutic settings:
- Cancer Treatment : Investigations into HDAC inhibitors have revealed that modifications such as fluorine substitution can enhance selectivity and potency against specific cancer cell lines.
- Enzyme Modulation : The compound's ability to modulate enzyme activity could be leveraged in drug development targeting metabolic disorders or neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
